

# Synthesis and Characterization of 3-(Furan-2-yl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: 3-(Furan-2-yl)phenol

Cat. No.: B6326635

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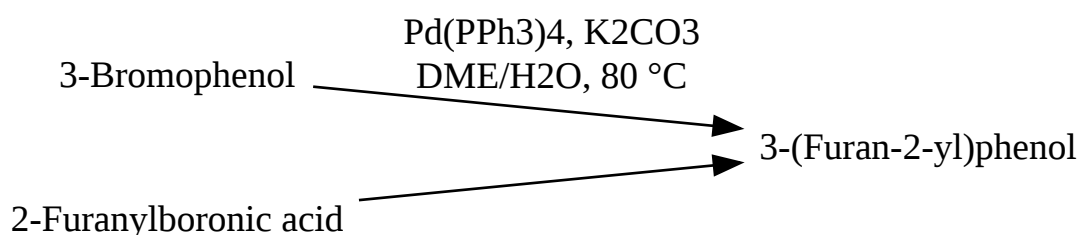
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel aromatic compound, **3-(Furan-2-yl)phenol**. This molecule, incorporating both a phenol and a furan moiety, holds potential for applications in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol based on the Suzuki-Miyaura cross-coupling reaction and presents the expected analytical and spectroscopic data for the characterization of the title compound.

## Synthesis of 3-(Furan-2-yl)phenol

The synthesis of **3-(Furan-2-yl)phenol** can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromophenol and 2-furanylboronic acid. This method is widely recognized for its high yields and tolerance of various functional groups.

## Reaction Scheme



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Caption: Reaction scheme for the synthesis of **3-(Furan-2-yl)phenol**.

## Experimental Protocol

Materials:

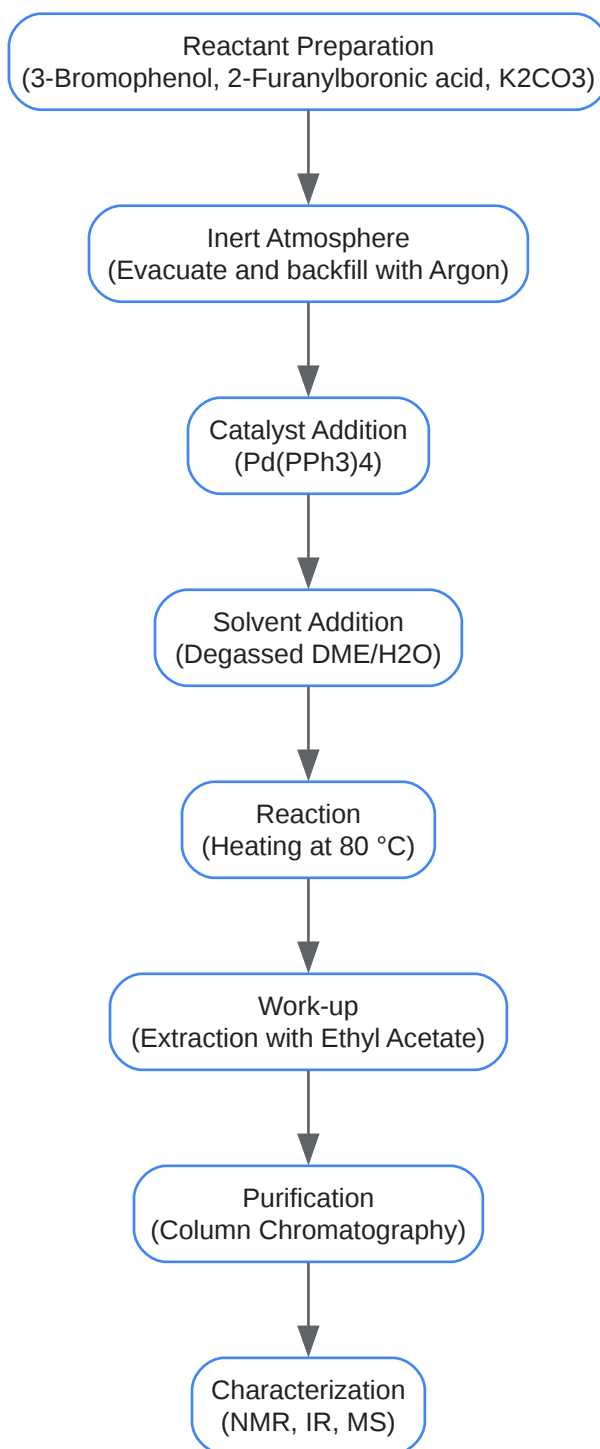
- 3-Bromophenol
- 2-Furanylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>]
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,2-Dimethoxyethane (DME)
- Water (degassed)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask, add 3-bromophenol (1.0 eq), 2-furanylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
- Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
- A degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (4:1 v/v) is added.
- The reaction mixture is heated to 80 °C and stirred for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
- The organic layer is washed with water and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure **3-(Furan-2-yl)phenol**.

## Logical Workflow for Synthesis



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Caption: Experimental workflow for the synthesis of **3-(Furan-2-yl)phenol**.

## Characterization of 3-(Furan-2-yl)phenol

The structure and purity of the synthesized **3-(Furan-2-yl)phenol** can be confirmed by various spectroscopic methods and physical property measurements.

## Physical Properties (Predicted)

Property	Value
Molecular Formula	C10H8O2
Molecular Weight	160.17 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	Not available
Boiling Point	Not available

## Spectroscopic Data (Predicted)

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.40	t	1H	H-5 (Phenol)
~7.25	dd	1H	H-5' (Furan)
~7.00	d	1H	H-6 (Phenol)
~6.85	d	1H	H-2 (Phenol)
~6.70	dd	1H	H-4 (Phenol)
~6.45	dd	1H	H-4' (Furan)
~6.30	d	1H	H-3' (Furan)
~5.00	br s	1H	-OH

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>):

Chemical Shift ( $\delta$ , ppm)	Assignment
~156.0	C-1 (Phenol)
~154.5	C-2' (Furan)
~142.0	C-5' (Furan)
~132.0	C-3 (Phenol)
~130.0	C-5 (Phenol)
~118.0	C-6 (Phenol)
~115.0	C-4 (Phenol)
~113.0	C-2 (Phenol)
~111.5	C-4' (Furan)
~105.0	C-3' (Furan)

Infrared (IR) Spectroscopy (KBr, cm<sup>-1</sup>):

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3200 (broad)	O-H stretch
3100-3000	Aromatic C-H stretch
~1600, ~1480	Aromatic C=C stretch
~1230	C-O stretch (Phenol)
~1015	C-O-C stretch (Furan)
~880, ~780	C-H out-of-plane bending

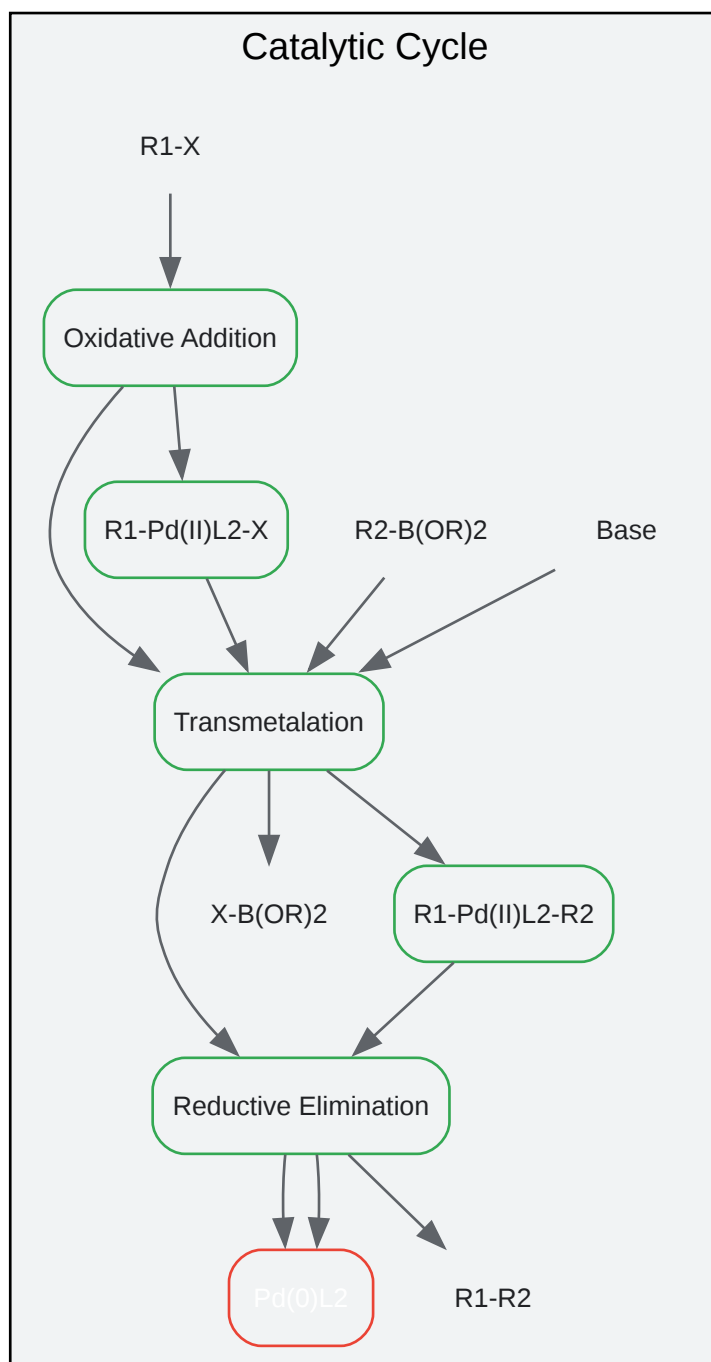
Mass Spectrometry (MS):

m/z	Assignment
160	[M] <sup>+</sup>
131	[M - CHO] <sup>+</sup>
103	[M - C <sub>2</sub> H <sub>2</sub> O] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Signaling Pathways and Logical Relationships

While specific signaling pathways involving **3-(Furan-2-yl)phenol** have not yet been elucidated, the Suzuki-Miyaura coupling reaction on which its synthesis is based follows a well-established catalytic cycle.

## Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Applications in Drug Development



Phenol and furan moieties are present in a wide array of biologically active compounds and approved drugs. The combination of these two pharmacophores in **3-(Furan-2-yl)phenol** makes it an interesting scaffold for the development of new therapeutic agents. Potential areas of investigation include its use as a building block for the synthesis of compounds with anti-inflammatory, antioxidant, or anticancer properties. Further research is warranted to explore the full potential of this and related compounds in drug discovery and development.

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